N-(4-fluorophenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide
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Description
N-(4-fluorophenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Aromatic sulfonamides, including compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, have been studied for their ability to inhibit carbonic anhydrase isoenzymes, which play significant roles in physiological processes such as respiration and the regulation of pH. These inhibitors have nanomolar half maximal inhibitory concentrations, indicating their potent activity against specific isoenzymes like hCA I, II, IV, and XII, with varied affinities suggesting potential for selective therapeutic targeting (Supuran, Maresca, Gregáň, & Remko, 2013).
Medical Imaging
In Alzheimer's disease research, fluorine-labeled compounds such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been utilized as molecular imaging probes. These probes, in conjunction with positron emission tomography (PET), allow for the in vivo quantification of serotonin 1A receptor densities, offering insights into the disease's progression and the potential for early diagnosis (Kepe et al., 2006).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activities against cancer cell lines, demonstrating the potential for developing new cancer treatments. Some compounds exhibited cell-selective effects, particularly against rat brain tumor cells (C6), with activities comparable to commonly used anticancer drugs, showcasing the importance of sulfonamide derivatives in medicinal chemistry research (Mert et al., 2014).
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQNHRLWTGLEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.